4-(Methylthio)butanimidamide
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Overview
Description
4-(Methylthio)butanimidamide is an organic compound with the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol It is characterized by the presence of a butanimidamide backbone with a methylthio group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)butanimidamide can be achieved through several methods. One common approach involves the reaction of butanamide with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70-90°C and pressures between 0.5-5 MPa . The use of catalysts such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)butanimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The butanimidamide backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Methylthio)butanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylthio)butanimidamide involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s overall activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar in structure but with an aldehyde group instead of an amidamide.
4-(Methylthio)phenylacetic acid: Contains a phenylacetic acid moiety with a methylthio group.
4-(Methylthio)aniline: Features an aniline group with a methylthio substitution.
Uniqueness
4-(Methylthio)butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2S |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-methylsulfanylbutanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI Key |
PCQYWNOSYRXJKH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(=N)N |
Origin of Product |
United States |
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